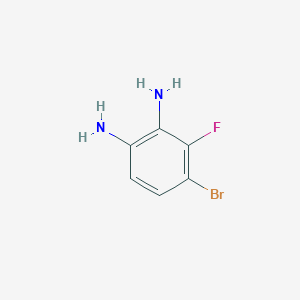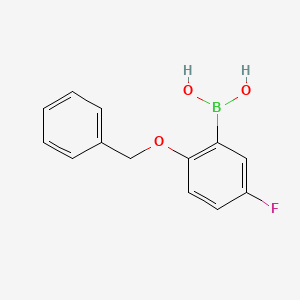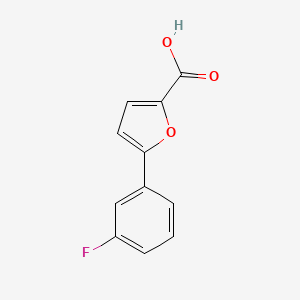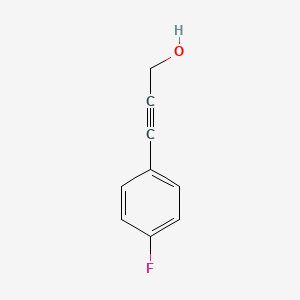
4-溴-3-氟苯-1,2-二胺
描述
4-Bromo-3-fluorobenzene-1,2-diamine, also known as 4-BFB-1,2-diamine, is an organic compound composed of a benzene ring with two amino groups and a bromine and fluorine substituent. It is a versatile compound with a wide range of applications in fields such as organic synthesis, catalysis, pharmaceuticals, and materials science. In recent years, 4-BFB-1,2-diamine has been studied for its potential use in medicinal chemistry, due to its unique properties and ability to form strong complexes with other molecules.
科学研究应用
抗精神病药物的合成
4-溴-3-氟苯-1,2-二胺: 被用于非典型抗精神病药物的合成 。这些药物对于治疗精神疾病如精神分裂症和双相情感障碍至关重要。该化合物作为一种中间体,有助于形成这些治疗剂的核心结构。
材料科学
在材料科学中,该化合物被用于开发具有潜在电子学和光子学应用的新材料 。其独特的化学结构可以帮助创造新型聚合物或小分子,这些分子表现出所需的电学性能。
化学合成
该二胺在化学合成中作为一种构建块,特别是在构建复杂有机分子方面 。其溴和氟取代基使其成为各种偶联反应的多功能试剂,这些反应在有机合成中至关重要。
色谱
该化合物的衍生物用作色谱方法中的标准物质 。色谱是一种用于分离和分析混合物中成分的技术,拥有可靠的标准物质对于准确分析至关重要。
分析化学
在分析化学中,4-溴-3-氟苯-1,2-二胺 用于校准仪器和验证分析方法 。其明确的特性允许在实验室环境中进行精确测量和质量控制。
药物研究
该化合物是合成各种药物的前体 。它在开发针对特定生物途径的新药方面特别重要,这可能导致针对目前治疗选择有限的疾病的治疗方法。
安全和危害
生化分析
Biochemical Properties
4-Bromo-3-fluorobenzene-1,2-diamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis of anti-tumor drugs, such as benzimidazoles and quinoxalines . These interactions are crucial for the compound’s role in biochemical pathways, influencing the activity and function of these enzymes.
Cellular Effects
The effects of 4-Bromo-3-fluorobenzene-1,2-diamine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in cell proliferation and apoptosis, thereby impacting cellular growth and survival . Additionally, it can alter metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 4-Bromo-3-fluorobenzene-1,2-diamine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are essential for its biochemical activity and effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3-fluorobenzene-1,2-diamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in alterations in cellular processes, including changes in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 4-Bromo-3-fluorobenzene-1,2-diamine vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage is required to elicit a response . Additionally, high doses of this compound can result in toxic or adverse effects, impacting the overall health and function of the organism.
Metabolic Pathways
4-Bromo-3-fluorobenzene-1,2-diamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can influence metabolic flux and the levels of metabolites within cells . The compound’s involvement in these pathways is crucial for its biochemical activity and effects on cellular function.
Transport and Distribution
The transport and distribution of 4-Bromo-3-fluorobenzene-1,2-diamine within cells and tissues are essential for its activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence its localization and accumulation within specific cellular compartments, affecting its biochemical activity.
Subcellular Localization
4-Bromo-3-fluorobenzene-1,2-diamine is localized within specific subcellular compartments, which is crucial for its activity and function. Targeting signals and post-translational modifications direct it to particular organelles, where it exerts its biochemical effects . This subcellular localization is essential for its role in cellular processes and metabolic pathways.
属性
IUPAC Name |
4-bromo-3-fluorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSHEADNOHWIMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382506 | |
| Record name | 4-bromo-3-fluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886762-86-3 | |
| Record name | 4-bromo-3-fluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-fluorobenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1333763.png)
![3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid](/img/structure/B1333766.png)




